molecular formula C14H12ClNO2 B14676525 4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide CAS No. 34661-21-7

4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide

Cat. No.: B14676525
CAS No.: 34661-21-7
M. Wt: 261.70 g/mol
InChI Key: KIVBCNDOGIVYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide is a chemical compound with the molecular formula C14H12ClNO2. It is known for its unique structural properties and potential applications in various scientific fields. The compound features a benzamide core with a chloro substituent at the 4-position and a hydroxy group attached to the nitrogen atom, along with a 2-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-methylaniline.

    Formation of Benzamide: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with 2-methylaniline to form the benzamide.

    Hydroxylation: The final step involves the introduction of the hydroxy group to the nitrogen atom. This can be achieved using hydroxylamine hydrochloride (NH2OH·HCl) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to remove the chloro substituent or to modify the benzamide core.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dechlorinated or modified benzamide derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group allows for hydrogen bonding with biological molecules, while the chloro and methyl groups contribute to its lipophilicity and ability to penetrate cell membranes. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(4-hydroxy-2-methylphenyl)benzamide
  • 4-Chloro-2-hydroxy-N-(2-methylphenyl)benzamide
  • 4-Chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide

Uniqueness

4-Chloro-N-hydroxy-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

34661-21-7

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

4-chloro-N-hydroxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C14H12ClNO2/c1-10-4-2-3-5-13(10)16(18)14(17)11-6-8-12(15)9-7-11/h2-9,18H,1H3

InChI Key

KIVBCNDOGIVYRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(C(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.